molecular formula C21H19N3S2 B1439219 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine CAS No. 1105194-89-5

3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine

Cat. No. B1439219
M. Wt: 377.5 g/mol
InChI Key: ZHBSCBQFJCPQOG-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine is a useful research compound. Its molecular formula is C21H19N3S2 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Patel, Agravat, and Shaikh (2011) demonstrated the synthesis of compounds related to 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine, showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Efficient and Convenient Synthesis

Refat and Mohamed (2015) synthesized new derivatives similar to the chemical , highlighting an efficient synthesis process and the potential for creating novel compounds (Refat & Mohamed, 2015).

Chemistry and Properties Review

Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of compounds containing benzothiazole, including synthesis procedures and their applications in different areas like spectroscopic and magnetic properties (Boča, Jameson, & Linert, 2011).

In-Vitro Anticancer Activity

Waghmare et al. (2013) explored the synthesis of compounds related to 3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine, showing significant in-vitro anticancer activity against various human cancer cell lines (Waghmare et al., 2013).

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S2/c22-20-19(21-23-16-8-4-5-9-17(16)26-21)15-10-11-24(13-18(15)25-20)12-14-6-2-1-3-7-14/h1-9H,10-13,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBSCBQFJCPQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C3=NC4=CC=CC=C4S3)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 3
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 5
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-(1,3-Benzothiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine

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